

Spectroscopic Profile of 3,4-Dichlorobenzophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Dichlorobenzophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dichlorobenzophenone**, a key intermediate in various chemical syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,4-Dichlorobenzophenone**, providing a detailed fingerprint for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their immediate electronic environment.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.80 - 7.75	m	Aromatic Protons	
7.68 - 7.62	m	Aromatic Protons	
7.55 - 7.49	m	Aromatic Protons	

Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets. Advanced 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Chemical Shift (δ) ppm	Assignment
194.5	C=O (Carbonyl)
137.9	Aromatic C-Cl
135.8	Aromatic C-Cl
133.0	Aromatic CH
132.8	Aromatic C (quaternary)
130.8	Aromatic CH
130.1	Aromatic CH
129.9	Aromatic CH
128.8	Aromatic CH
127.3	Aromatic CH

Note: The assignments are based on typical chemical shift ranges for substituted benzophenones. Definitive assignments would require further experimental data, such as DEPT or 2D NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1660	Strong	C=O (Ketone) stretching
~1590, 1570, 1470	Medium-Strong	C=C Aromatic ring stretching
~1280	Medium	C-C stretching
~830, 810	Strong	C-H out-of-plane bending (aromatic)
~740, 700	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The data presented here corresponds to Gas Chromatography-Mass Spectrometry (GC-MS).^[1]

m/z	Relative Intensity (%)	Assignment
250	100	[M] ⁺ (Molecular ion)
249	20	[M-H] ⁺
175	30	[M-C ₆ H ₅] ⁺
139	80	[C ₇ H ₄ ClO] ⁺
111	40	[C ₆ H ₄ Cl] ⁺
105	60	[C ₆ H ₅ CO] ⁺
77	90	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3,4-Dichlorobenzophenone** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum, typically using a single pulse experiment.
- Acquire the ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

As **3,4-Dichlorobenzophenone** is a solid, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method for analysis.

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3,4-Dichlorobenzophenone** powder onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

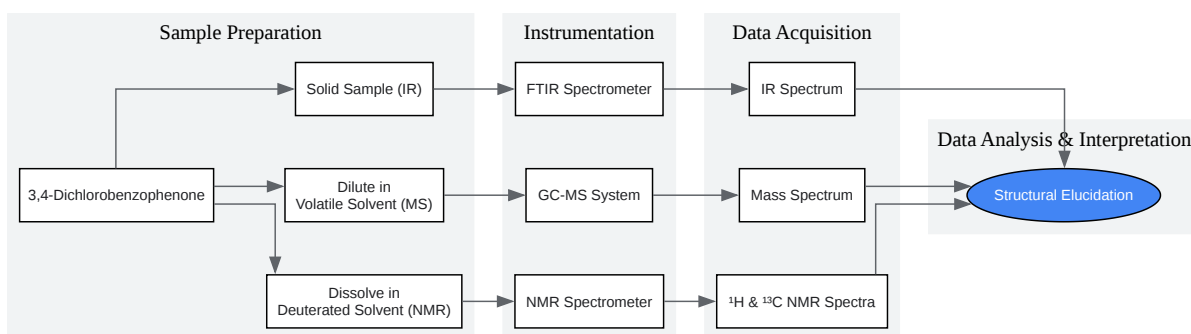
- Prepare a dilute solution of **3,4-Dichlorobenzophenone** in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

- Set the appropriate GC-MS method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.
- The gas chromatograph separates the components of the sample, and the mass spectrometer records the mass spectrum of the eluting **3,4-Dichlorobenzophenone**.

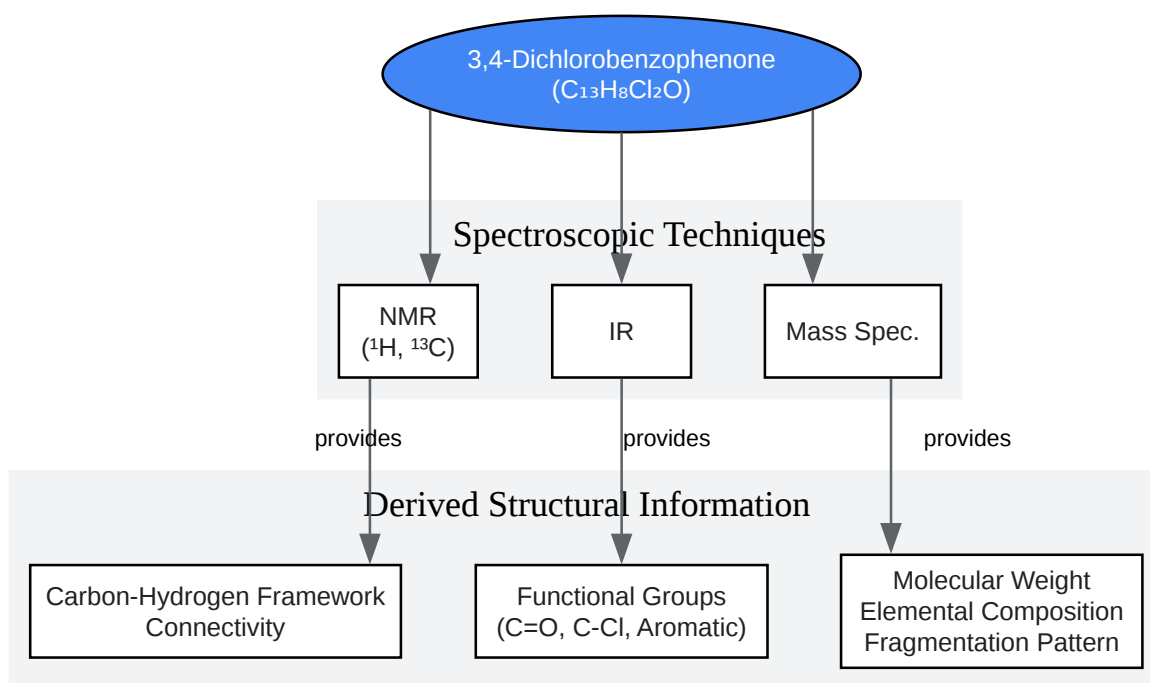
Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **3,4-Dichlorobenzophenone**.



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Caption: General workflow for the spectroscopic analysis of **3,4-Dichlorobenzophenone**.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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References

- 1. 3,4-Dichlorobenzophenone | $C_{13}H_8Cl_2O$ | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
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